molecular formula C14H21BrO3 B14195849 5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene CAS No. 918446-56-7

5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene

Cat. No.: B14195849
CAS No.: 918446-56-7
M. Wt: 317.22 g/mol
InChI Key: VLGIUVNAWDNSJB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a methoxy group, and two isopropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group can be converted to more oxidized forms, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    5-(Hydroxymethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to the presence of the bromomethyl group, which provides a versatile site for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Properties

CAS No.

918446-56-7

Molecular Formula

C14H21BrO3

Molecular Weight

317.22 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene

InChI

InChI=1S/C14H21BrO3/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10H,8H2,1-5H3

InChI Key

VLGIUVNAWDNSJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CBr

Origin of Product

United States

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